molecular formula C15H12ClNO3 B270213 N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide

Cat. No. B270213
M. Wt: 289.71 g/mol
InChI Key: LGVPQELIWWVFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide, also known as BDCAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. BDCAA is a member of the phenylacetamide family of compounds and has been synthesized using various methods.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide's mechanism of action involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By inhibiting the dopamine transporter, N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide increases the availability of dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to increasing dopamine levels in the brain, it has been shown to increase the release of serotonin and norepinephrine. These neurotransmitters play important roles in regulating mood, anxiety, and stress. N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has also been shown to have antioxidant properties, which may have potential implications for the treatment of various oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide in lab experiments is its specificity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and cognition with greater precision. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide is its potential for off-target effects. It is important for researchers to carefully control for these effects when using N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide in experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide. One area of interest is its potential for the treatment of neurological disorders, particularly Parkinson's disease and ADHD. Further research is needed to determine the efficacy and safety of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide for these conditions. Another area of interest is the potential for N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide to modulate other neurotransmitter systems, such as the glutamate and GABA systems. Finally, there is a need for further research on the potential side effects and toxicity of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide, particularly with long-term use.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 1,3-benzodioxole in the presence of sodium hydride, followed by the addition of acetic anhydride and ammonium acetate. Another method involves the reaction of 2-chlorobenzaldehyde with 1,3-benzodioxole in the presence of sodium hydride, followed by the addition of acetic acid and ammonium acetate. Both methods result in the formation of N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide with high yields.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect has potential implications for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acetamide

InChI

InChI=1S/C15H12ClNO3/c16-12-4-2-1-3-10(12)7-15(18)17-11-5-6-13-14(8-11)20-9-19-13/h1-6,8H,7,9H2,(H,17,18)

InChI Key

LGVPQELIWWVFLR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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